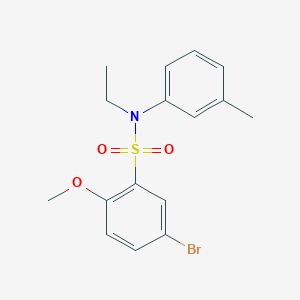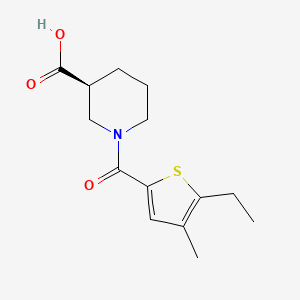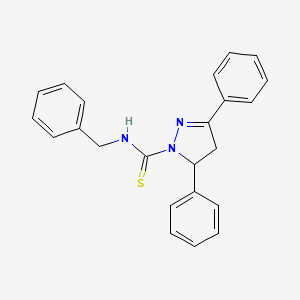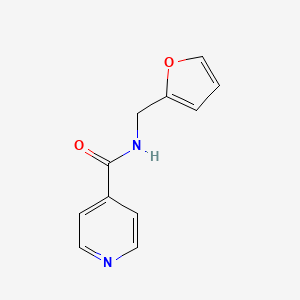
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide (BEME) is a sulfonamide compound that has been widely used in scientific research applications. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in various types of cancer cells.
Mecanismo De Acción
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of tumor microenvironments, which can inhibit the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which may be beneficial in treating other diseases such as rheumatoid arthritis. This compound has a high affinity for CAIX, which allows it to selectively target cancer cells while sparing normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its high potency and selectivity for CAIX. This allows for more precise targeting of cancer cells and can lead to fewer side effects compared to other cancer therapies. However, this compound has limitations in its solubility and stability, which can affect its efficacy in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in humans.
Direcciones Futuras
For 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide research include investigating its potential as a diagnostic tool for cancer imaging, optimizing its pharmacokinetics and pharmacodynamics for clinical use, and exploring its potential as a therapy for other diseases such as rheumatoid arthritis. Additionally, more research is needed to understand the role of CAIX in cancer progression and to identify other potential targets for cancer therapy.
Métodos De Síntesis
The synthesis of 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with N-ethyl-2-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then brominated using N-bromosuccinimide to yield this compound. The overall yield of this synthesis method is around 50%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CAIX, which is involved in regulating the pH balance of tumor microenvironments. This compound has also been investigated for its potential as a diagnostic tool for cancer imaging, as CAIX is overexpressed in many types of cancer cells.
Propiedades
IUPAC Name |
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-18(14-7-5-6-12(2)10-14)22(19,20)16-11-13(17)8-9-15(16)21-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQWEJMBCLJKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)



![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)

![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)
![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)



